molecular formula C22H14 B086070 Benzo[G]chrysene CAS No. 196-78-1

Benzo[G]chrysene

Cat. No. B086070
CAS RN: 196-78-1
M. Wt: 278.3 g/mol
InChI Key: JZOIZKBKSZMVRV-UHFFFAOYSA-N
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Patent
US09126943B2

Procedure details

24.0 g of 9-[2-(2-methoxyvinyl)phenyl]phenanthrene and 100 mL of dichloromethane were placed. 6 drops of methanesulfonic acid was added by means of a Pasteur pipette while stirring at room temperature. The stirring was conducted at room temperature for 8 hours. After completion of the reaction, 100 mL of an aqueous 10% potassium carbonate solution was added. An aqueous phase was removed, and an organic phase was washed with saturated saline and dried with magnesium sulfate. After filtering off magnesium sulfate, the organic phase was concentrated. The residues were purified by silica gel column chromatography, whereby 5.21 g (yield 25%) of benzo[g]chrysene as an intended product was obtained.
Name
9-[2-(2-methoxyvinyl)phenyl]phenanthrene
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
COC=CC1C=CC=CC=1[C:11]1[C:12]2[C:17]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[CH:24]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2.C(=O)([O-])[O-].[K+].[K+]>CS(O)(=O)=O.ClCCl>[CH:20]1[C:19]2[C:24]3[C:11]([C:12]4[C:17]([C:18]=2[CH:23]=[CH:22][CH:21]=1)=[CH:16][CH:15]=[CH:14][CH:13]=4)=[CH:14][CH:13]=[C:12]1[C:11]=3[CH:24]=[CH:23][CH:18]=[CH:17]1 |f:1.2.3|

Inputs

Step One
Name
9-[2-(2-methoxyvinyl)phenyl]phenanthrene
Quantity
24 g
Type
reactant
Smiles
COC=CC1=C(C=CC=C1)C=1C2=CC=CC=C2C=2C=CC=CC2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
An aqueous phase was removed
WASH
Type
WASH
Details
an organic phase was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1=CC=CC2=C1C1=C3C=CC=CC3=CC=C1C1=CC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.